![molecular formula C27H52N4O8Si2 B15195189 Urea, N,N''-(methylphenylene)bis[N'-[3-(triethoxysilyl)propyl]- CAS No. 68845-12-5](/img/structure/B15195189.png)
Urea, N,N''-(methylphenylene)bis[N'-[3-(triethoxysilyl)propyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(triethoxysilylpropylureido)toluene: is an organosilicon compound that features both silane and urea functionalities. This compound is known for its ability to form strong bonds with various substrates, making it useful in a range of applications, particularly in materials science and surface modification.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of bis(triethoxysilylpropylureido)toluene typically involves the reaction of triethoxysilylpropyl isocyanate with toluene diisocyanate under controlled conditions. The reaction is usually carried out in an anhydrous solvent such as toluene or dichloromethane, and the temperature is maintained at around 60°C to ensure complete reaction.
Industrial Production Methods: In industrial settings, the production of bis(triethoxysilylpropylureido)toluene is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yield. The use of catalysts such as tin compounds can further enhance the reaction efficiency and reduce the production time.
化学反应分析
Types of Reactions:
Hydrolysis: Bis(triethoxysilylpropylureido)toluene undergoes hydrolysis in the presence of water, leading to the formation of silanol groups.
Condensation: The silanol groups formed can further condense to form siloxane bonds, which are crucial for its application in surface modification.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions.
Condensation: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide.
Substitution: Nucleophiles such as amines or alcohols.
Major Products:
Hydrolysis and Condensation: Formation of siloxane networks.
Substitution: Functionalized derivatives of bis(triethoxysilylpropylureido)toluene.
科学研究应用
Chemistry: Bis(triethoxysilylpropylureido)toluene is used as a coupling agent to enhance the adhesion between organic and inorganic materials. It is also employed in the synthesis of hybrid materials with improved mechanical properties.
Biology: In biological research, this compound is used to modify surfaces of biomaterials to improve their biocompatibility and reduce protein adsorption.
Medicine: It is explored for use in drug delivery systems due to its ability to form stable bonds with various drug molecules, enhancing their stability and bioavailability.
Industry: In the industrial sector, bis(triethoxysilylpropylureido)toluene is used in the production of coatings, adhesives, and sealants to improve their durability and performance.
作用机制
The primary mechanism by which bis(triethoxysilylpropylureido)toluene exerts its effects is through the formation of strong covalent bonds with substrates. The silane groups hydrolyze to form silanol groups, which then condense to form siloxane bonds with surfaces. The urea group can interact with various functional groups, enhancing the compound’s versatility in different applications.
相似化合物的比较
Bis(triethoxysilylpropyl)tetrasulfide: Known for its use in rubber compounding to improve mechanical properties.
Bis(triethoxysilylpropyl)disulfide: Used as a coupling agent in various polymer applications.
Uniqueness: Bis(triethoxysilylpropylureido)toluene is unique due to the presence of both silane and urea functionalities, which provide it with a dual capability of forming strong covalent bonds and participating in nucleophilic substitution reactions. This dual functionality makes it highly versatile and suitable for a wide range of applications in materials science, biology, and industry.
属性
CAS 编号 |
68845-12-5 |
|---|---|
分子式 |
C27H52N4O8Si2 |
分子量 |
616.9 g/mol |
IUPAC 名称 |
1-[2-methyl-6-(3-triethoxysilylpropylcarbamoylamino)phenyl]-3-(3-triethoxysilylpropyl)urea |
InChI |
InChI=1S/C27H52N4O8Si2/c1-8-34-40(35-9-2,36-10-3)21-15-19-28-26(32)30-24-18-14-17-23(7)25(24)31-27(33)29-20-16-22-41(37-11-4,38-12-5)39-13-6/h14,17-18H,8-13,15-16,19-22H2,1-7H3,(H2,28,30,32)(H2,29,31,33) |
InChI 键 |
JJSXKJIZVCWEAT-UHFFFAOYSA-N |
规范 SMILES |
CCO[Si](CCCNC(=O)NC1=CC=CC(=C1NC(=O)NCCC[Si](OCC)(OCC)OCC)C)(OCC)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


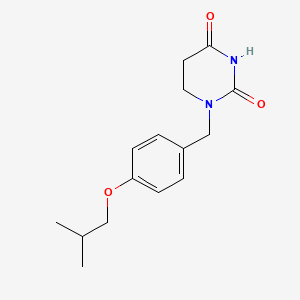

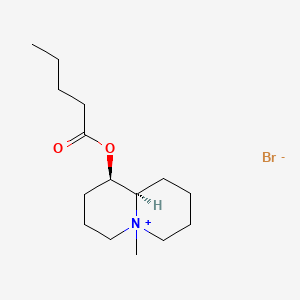
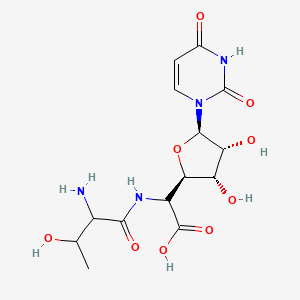
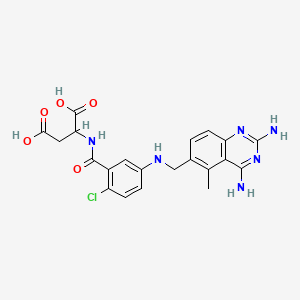
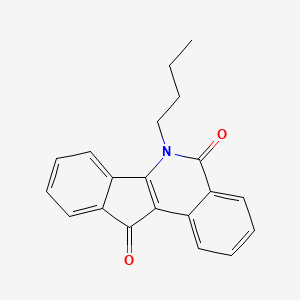
![4,5-Dihydronaphtho[1,2-e][2]benzofuran-1,3-dione](/img/structure/B15195141.png)
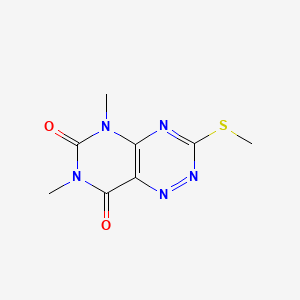

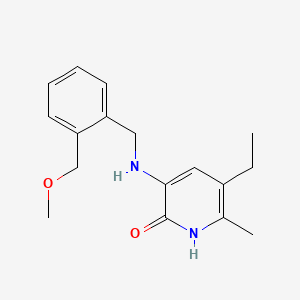
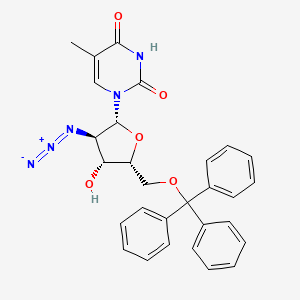
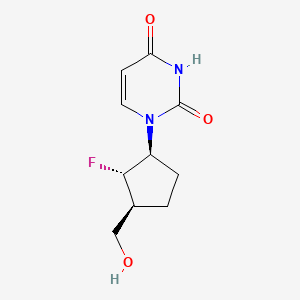
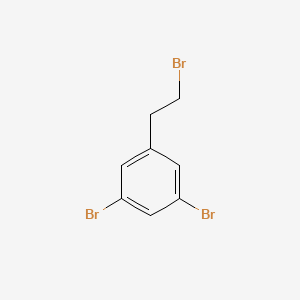
![N-[[4-(2-methylphenyl)piperazin-1-yl]-(2,4,5-trichlorophenoxy)phosphoryl]methanamine](/img/structure/B15195203.png)
